tert-butyl 2-((4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetate
Description
tert-Butyl 2-((4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetate: is an organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring
Properties
IUPAC Name |
tert-butyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O5/c1-14-17-11-10-16(25-13-19(23)27-22(2,3)4)12-18(17)26-21(24)20(14)15-8-6-5-7-9-15/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKRHHLYUKYHTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OC(C)(C)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-((4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetate typically involves the reaction of 4-methyl-2-oxo-3-phenyl-2H-chromen-7-ol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified by column chromatography to obtain the desired compound in high yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-((4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetate can undergo various chemical reactions, including:
Oxidation: The chromen-2-one core can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form alcohols.
Substitution: The acetate moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chromen-2-one derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 2-((4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetate is used as a building block in the synthesis of various organic compounds.
Biology: In biological research, this compound is studied for its potential as a fluorescent probe due to the chromen-2-one core’s ability to emit fluorescence. It can be used to label biomolecules and study their interactions in living cells .
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the development of new materials with specific optical and electronic properties. It can be incorporated into polymers and coatings to enhance their performance .
Mechanism of Action
The mechanism of action of tert-butyl 2-((4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetate involves its interaction with specific molecular targets and pathways. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in inflammation, leading to anti-inflammatory effects. Additionally, its ability to generate reactive oxygen species can contribute to its anticancer properties by inducing apoptosis in cancer cells .
Comparison with Similar Compounds
- 4-methyl-2-oxo-2H-chromen-7-yl acetate
- tert-butyl 2-bromoacetate
- tert-butyl acetate
Comparison: tert-Butyl 2-((4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetate is unique due to the presence of both the chromen-2-one core and the tert-butyl acetate moiety. This combination imparts distinct chemical and physical properties, making it more versatile in various applications compared to its similar compounds. For instance, the presence of the tert-butyl group enhances its stability and lipophilicity, while the chromen-2-one core provides a platform for further functionalization .
Biological Activity
Tert-butyl 2-((4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetate, a synthetic compound belonging to the class of coumarin derivatives, has garnered attention in medicinal chemistry for its diverse biological activities. This compound features a tert-butyl group and a chromen-2-one structure, which is known for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C22H22O5 |
| Molecular Weight | 366.41 g/mol |
| CAS Number | 5614-83-5 |
| Chemical Structure | Chemical Structure |
The unique features of this compound include its lipophilicity due to the tert-butyl group, which enhances its solubility and potential bioavailability compared to other coumarin derivatives.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
- Reactive Oxygen Species Generation : It can generate reactive oxygen species (ROS), which may induce apoptosis in cancer cells, contributing to its anticancer properties.
- Fluorescent Probe Potential : The chromen-2-one core allows this compound to act as a fluorescent probe for studying biomolecular interactions in living cells .
Biological Activities
Several studies have evaluated the biological activities of this compound:
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against breast cancer MCF-7 cells, showing promising results in inhibiting cell proliferation.
Anti-inflammatory Effects
The compound's ability to inhibit cyclooxygenase (COX) enzymes has been documented, suggesting its potential as an anti-inflammatory agent. Studies report IC50 values indicating moderate inhibition of COX enzymes, which are critical in the inflammatory response.
Antimicrobial Properties
In addition to anticancer and anti-inflammatory activities, preliminary studies suggest that this compound may possess antimicrobial properties. It has shown activity against various bacterial strains, indicating its potential use in developing new antimicrobial agents.
Case Studies
- Study on Cytotoxicity : A study conducted on several coumarin derivatives, including this compound, demonstrated that modifications in the structure significantly influenced their cytotoxicity against cancer cell lines .
- Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions of this compound with target proteins involved in cancer progression and inflammation. These studies reveal crucial hydrogen bonds and hydrophobic interactions that enhance its biological efficacy .
Q & A
Q. What are the recommended synthetic routes for synthesizing tert-butyl 2-((4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetate, and what critical parameters influence yield?
- Methodological Answer : The compound can be synthesized via esterification or coupling reactions involving phenolic oxygen activation. Key steps include:
- Protection of hydroxyl groups : Use tert-butyl esters to protect carboxylic acid intermediates during multi-step synthesis .
- Nucleophilic substitution : React 4-methyl-2-oxo-3-phenyl-2H-chromen-7-ol with a bromoacetate derivative under basic conditions (e.g., K₂CO₃ in DMF) .
- Catalytic optimization : Palladium-catalyzed cross-coupling or acid-mediated deprotection (e.g., TFA for tert-butyl ester cleavage) may improve efficiency .
- Yield factors : Solvent polarity (e.g., CH₂Cl₂ vs. DMF), reaction temperature (room temp vs. reflux), and stoichiometric ratios (1:1.2 for nucleophile:electrophile) are critical .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity. Retention time and peak symmetry indicate impurities .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm tert-butyl group (δ ~1.4 ppm for CH₃) and chromen-2-one carbonyl (δ ~160 ppm) .
- MS (ESI) : Verify molecular ion [M+H]⁺ at m/z 380.4 (calculated for C₂₂H₂₂O₅) .
- Elemental analysis : Match experimental vs. theoretical C, H, O percentages (±0.3% tolerance) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for tert-butyl ester derivatives during experimental design?
- Methodological Answer : Discrepancies in safety data (e.g., acute toxicity classification in vs. ) arise from incomplete toxicological profiling. Mitigation strategies include:
- In silico prediction : Use tools like OECD QSAR Toolbox to estimate LD₅₀ and ecotoxicity .
- In vitro testing : Perform Ames tests for mutagenicity and MTT assays for cytotoxicity at 10–100 µM concentrations .
- Risk mitigation : Assume worst-case hazard (e.g., GHS Category 4 for oral toxicity) and implement fume hood use, PPE (nitrile gloves, lab coat), and waste neutralization protocols .
Q. What strategies optimize the regioselectivity of chromen-7-yl ether formation during synthesis?
- Methodological Answer : To avoid competing reactions at chromen-2 or chromen-4 positions:
- Directing groups : Introduce electron-withdrawing groups (e.g., nitro) at non-target positions to deactivate competing sites .
- Microwave-assisted synthesis : Reduce side reactions by shortening reaction time (e.g., 30 min at 100°C vs. 12 hr conventional heating) .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the phenolic oxygen .
Q. How can researchers validate the stability of this compound under varying storage conditions?
- Methodological Answer :
- Accelerated stability studies : Store samples at 40°C/75% RH for 6 months and monitor degradation via:
- TLC : Spot degradation products (Rf shifts).
- DSC : Detect melting point deviations (>2°C indicates instability) .
- Light sensitivity : Expose to UV (254 nm) for 48 hr and compare HPLC chromatograms pre/post exposure .
Troubleshooting & Data Analysis
Q. How to address low yields in the final esterification step?
- Methodological Answer : Common issues and solutions:
- Moisture sensitivity : Use molecular sieves (3Å) in reaction mixture to scavenge water .
- Steric hindrance : Replace tert-butyl bromoacetate with more reactive chloroacetate derivatives .
- Catalyst selection : Switch from DMAP to N-hydroxysuccinimide (NHS) for milder activation .
Q. What analytical techniques differentiate between structural isomers of this compound?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals for chromen-7-yl vs. chromen-5-yl ethers .
- X-ray crystallography : Confirm spatial arrangement of phenyl and tert-butyl groups .
- IR spectroscopy : Identify carbonyl stretching frequencies (chromen-2-one at ~1720 cm⁻¹ vs. ester at ~1740 cm⁻¹) .
Ethical & Safety Considerations
Q. What disposal protocols align with ecological safety guidelines for tert-butyl ester byproducts?
- Methodological Answer :
- Hydrolysis : Treat waste with 1M NaOH to hydrolyze esters into water-soluble carboxylates .
- Incineration : For halogenated byproducts, use certified facilities operating at >1200°C .
- Documentation : Follow REACH regulations (EC 1907/2006) for reporting quantities >100 kg/year .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
